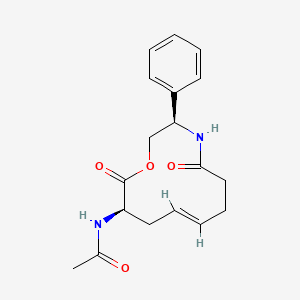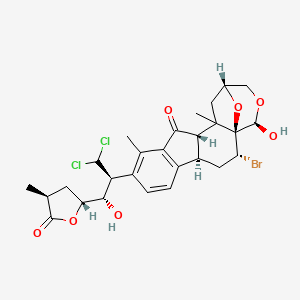![molecular formula C16H17ClN2OS2 B10754867 7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754867.png)
7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIL55 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIL55 involves multiple steps, typically starting with the preparation of a precursor compound. The precursor undergoes a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of CIL55.
Industrial Production Methods
In an industrial setting, the production of CIL55 is scaled up using large-scale reactors and continuous flow processes. The use of high-performance liquid chromatography (HPLC) is common for the purification of CIL55, ensuring that the compound meets the required standards for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
CIL55 undergoes various types of chemical reactions, including:
Oxidation: CIL55 can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving CIL55 typically use reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: CIL55 can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving CIL55 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from the reactions of CIL55 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of CIL55.
Scientific Research Applications
CIL55 has a wide range of scientific research applications, including:
Chemistry: CIL55 is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, CIL55 is studied for its potential effects on cellular processes and signaling pathways.
Medicine: CIL55 has shown promise in cancer research, particularly in inhibiting specific pathways involved in tumor growth and progression.
Industry: CIL55 is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of CIL55 involves its interaction with specific molecular targets and pathways. In cancer research, CIL55 has been shown to inhibit the p65/STAT3-CSN5-PD-L1 pathway, which plays a role in immune evasion by cancer cells . By inhibiting this pathway, CIL55 can potentially enhance the immune system’s ability to target and destroy cancer cells.
Comparison with Similar Compounds
CIL55 can be compared with other similar compounds, such as:
CIL40: Another compound with similar applications but different chemical properties.
CIR15: Known for its use in similar research applications but with distinct molecular targets.
CIR50: Shares some chemical properties with CIL55 but differs in its specific applications and effects.
The uniqueness of CIL55 lies in its specific mechanism of action and its potential therapeutic applications, particularly in cancer research.
Properties
Molecular Formula |
C16H17ClN2OS2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2OS2/c1-19(2)6-5-18-16(20)14-7-10-9-21-13-8-11(17)3-4-12(13)15(10)22-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) |
InChI Key |
ITESNYBWKVFAEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(S1)C3=C(C=C(C=C3)Cl)SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B10754802.png)
![4-{Acetyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B10754813.png)
![9,9,16,16-Tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione](/img/structure/B10754818.png)
![2-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}benzoic acid](/img/structure/B10754819.png)
![N-[[(4S,5R)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-[(E)-prop-1-enyl]-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754827.png)

![2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10754841.png)
![(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10754842.png)
![1-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754851.png)
![N-[6-(2-amino-4-fluoroanilino)-6-oxohexyl]-4-methylbenzamide](/img/structure/B10754857.png)
![N-[(2S,3S)-2-[[[(cyclohexylamino)-oxomethyl]-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide](/img/structure/B10754858.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-8-prop-1-enyl-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754868.png)

